An In-depth Technical Guide to 2-Chloro-3-pyridylamine (CAS Number: 6298-19-7)
An In-depth Technical Guide to 2-Chloro-3-pyridylamine (CAS Number: 6298-19-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-pyridylamine, a pivotal building block in synthetic chemistry. Its CAS number is 6298-19-7. This document details its physicochemical properties, various synthetic routes with experimental protocols, spectroscopic data, and key applications in the pharmaceutical and agrochemical industries. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
2-Chloro-3-pyridylamine, also known as 3-Amino-2-chloropyridine, is an off-white to yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6298-19-7 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 76-78 °C | [2] |
| Boiling Point | 130-134 °C at 12.75 mmHg | [2] |
| Appearance | Off-white to yellow to pink crystalline powder | [1] |
| Solubility | Soluble in methanol and water (30 g/L) | [2] |
| pKa | 2.42 ± 0.10 (Predicted) | |
| InChI | InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | [3] |
| SMILES | C1=CC(=C(N=C1)Cl)N | [3] |
Spectroscopic Data
The structural elucidation of 2-Chloro-3-pyridylamine is supported by the following spectroscopic data.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [3] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry | Molecular Ion Peak: m/z 128.014126 | [1][4] |
| Infrared (IR) | KBr WAFER, ATR-IR, and Vapor Phase IR spectra available. | [1] |
Synthesis of 2-Chloro-3-pyridylamine
Several synthetic routes to 2-Chloro-3-pyridylamine have been reported. The two primary methods involve the direct chlorination of 3-aminopyridine and a multi-step synthesis starting from 2-pyridone.
Synthesis via Chlorination of 3-Aminopyridine
A common method for the synthesis of 2-Chloro-3-pyridylamine is the direct chlorination of 3-aminopyridine. Different chlorinating agents can be employed.
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Method A: Chlorination with Hydrogen Peroxide and Hydrochloric Acid
This method involves the reaction of 3-aminopyridine with hydrogen peroxide in the presence of hydrochloric acid.[5] This approach can sometimes lead to the formation of the byproduct 2,6-dichloro-3-aminopyridine.[5]
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Method B: Chlorination with Gaseous Chlorine
A patented method describes the chlorination of 3-aminopyridine using gaseous chlorine at low temperatures in the presence of a catalyst such as iron, nickel, or copper chloride.[6] This process is claimed to be a simple and practical method for preparation.[6]
Multi-step Synthesis from 2-Pyridone
A more complex but selective synthesis route starts from 2-pyridone.[7] This multi-step process offers good control over the final product's purity.[7]
The overall workflow for this synthesis is depicted in the following diagram:
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-nitropyridine from N-Methyl-3-nitro-2-pyridone [7]
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Reaction Setup: In a four-hole boiling flask equipped with a reflux condenser, thermometer, and stirring arm, add N-methyl-3-nitro-2-pyridone (20g, 0.13mol).
-
Heating and Reagent Addition: Heat the flask to 130 °C to melt the starting material. Slowly add triphosgene (16.2g, 0.054mol) under constant stirring. The reaction mass should remain liquid.
-
Work-up: After the addition is complete, process the reaction mixture by adding an appropriate amount of 40% NaOH aqueous solution to adjust the pH to weakly alkaline.
-
Purification: Perform steam distillation to obtain 2-chloro-3-nitropyridine. The reported yield is 93% with a purity of 98.6%.[7]
Protocol 2: Reduction of 2-Chloro-3-nitropyridine to 2-Chloro-3-pyridylamine [8]
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Reaction Setup: Prepare a suspension of a reducing agent. A patented method suggests the use of TiCl₄ and Mg.[7]
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Addition of Starting Material: At a temperature of -5 °C to 5 °C, add 2-chloro-3-nitropyridine to the suspension and stir the reaction mixture.
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Quenching and Extraction: After the reaction is complete, add an aqueous solution of ammonia to the system. Extract the product with diethyl ether.
-
Purification: Dry the combined organic phases and concentrate to obtain 2-Chloro-3-pyridylamine. A reported yield for a similar process is 98%.[8]
Applications in Research and Drug Development
2-Chloro-3-pyridylamine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2]
Synthesis of Pirenzepine
It is a key intermediate in the synthesis of Pirenzepine, an anti-ulcer drug.[5] The synthesis involves the reaction of a derivative of 2-Chloro-3-pyridylamine.
Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-3-pyridylamine is utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of many complex organic molecules.[2]
The general workflow for a Suzuki-Miyaura coupling reaction involving a chloro-heterocycle is illustrated below:
Agrochemicals
This compound serves as a precursor for the synthesis of various crop protectants.[5]
Safety and Handling
2-Chloro-3-pyridylamine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-3-pyridylamine is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. This guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable information for researchers and professionals in the field of synthetic chemistry and drug development.
References
- 1. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 3. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
